Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The specific structure of this compound makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles, which can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In medicinal applications, it may exert its effects by interfering with cellular signaling pathways, leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the isopropyl ester group.
1-Methyl-3-nitro-1H-pyrazole-5-carboxylate: Contains a nitro group instead of an amino group.
Propan-2-yl 3-nitro-1-methyl-1H-pyrazole-5-carboxylate: Similar structure with a nitro group instead of an amino group.
Uniqueness
Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and an ester group allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
propan-2-yl 5-amino-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H13N3O2/c1-5(2)13-8(12)6-4-7(9)10-11(6)3/h4-5H,1-3H3,(H2,9,10) |
InChI Key |
AXYDYTBINRRQCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=NN1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.